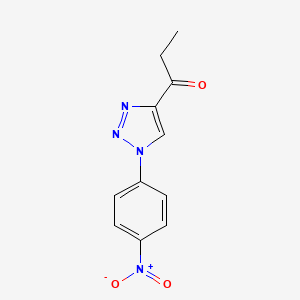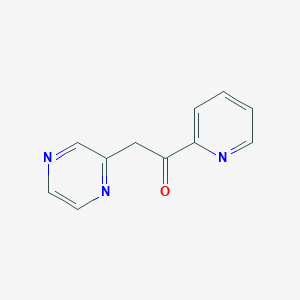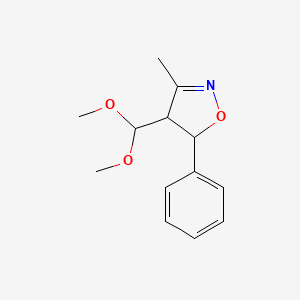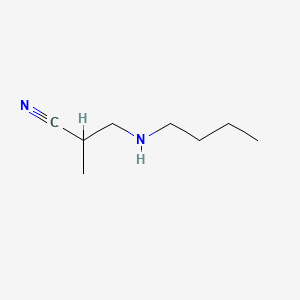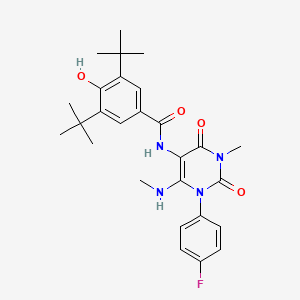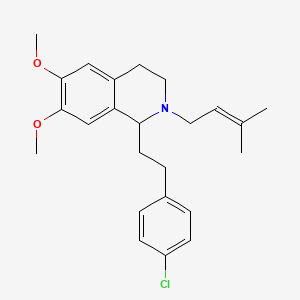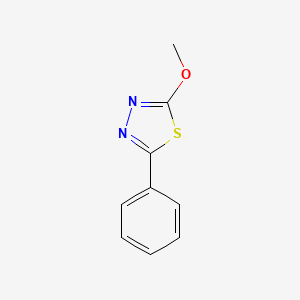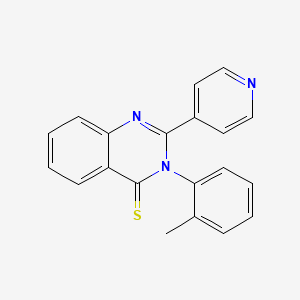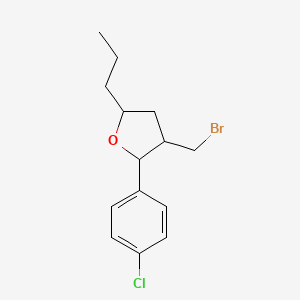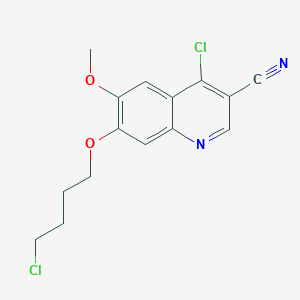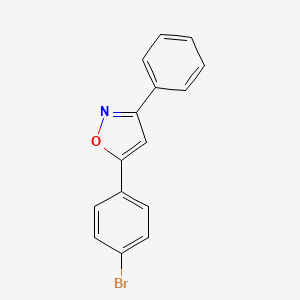![molecular formula C18H14ClN3O2 B12909533 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-36-2](/img/structure/B12909533.png)
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione typically involves multi-component reactions (MCRs) that are efficient in providing molecular diversity. One common method involves the use of a four-component one-pot synthesis, which is catalyzed by tetrabutylammonium bromide (TBAB). This method is environmentally benign, high-yielding, and operationally simple .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of metal-free organocatalysts to prevent metal contamination, are often employed to ensure the synthesis is both efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it can inhibit the growth of certain bacterial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity against Staphylococcus aureus.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Shows potent activity against E. coli, P. aeruginosa, and S.
Uniqueness
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is unique due to its specific structural features, which contribute to its diverse biological activities.
Propiedades
Número CAS |
62707-36-2 |
|---|---|
Fórmula molecular |
C18H14ClN3O2 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-ethyl-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-15-17(24)21(12-9-7-11(19)8-10-12)18-20-14-6-4-3-5-13(14)16(23)22(15)18/h3-10,15H,2H2,1H3 |
Clave InChI |
AIKLOILWBNAFLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C2=NC3=CC=CC=C3C(=O)N12)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


